An In-Depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)pyridine (CAS 1817-20-5): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)pyridine (CAS 1817-20-5): Properties, Synthesis, and Applications
An Introduction to a Versatile Pyridine Building Block
4-Chloro-2,6-bis(hydroxymethyl)pyridine, registered under CAS number 1817-20-5, is a functionalized pyridine derivative of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. As a structural analogue of pyridoxine (Vitamin B6), its pyridine core is a well-established pharmacophore, a molecular feature recognized by biological targets. The strategic placement of two hydroxymethyl groups and a chloro substituent provides three reactive centers, making it a highly versatile building block for the synthesis of more complex molecules. The hydroxymethyl groups can be oxidized to aldehydes or carboxylic acids, or can be used in esterification and etherification reactions, while the chloro group can be displaced through various nucleophilic substitution reactions. This trifunctional nature allows for controlled, site-selective modifications, enabling the construction of diverse molecular architectures.
Part 1: Physicochemical and Computational Properties
A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, reactivity, and pharmacokinetic behavior. The key properties of 4-Chloro-2,6-bis(hydroxymethyl)pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 1817-20-5 | [1] |
| Molecular Formula | C₇H₈ClNO₂ | [1] |
| Molecular Weight | 173.60 g/mol | [1] |
| Synonyms | (4-Chloropyridine-2,6-diyl)dimethanol, 4-Chloro-2,6-pyridinedimethanol | [1] |
| Polar Surface Area (PSA) | 53.35 Ų | [1] |
| LogP (octanol-water) | 0.72 | [1] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 2 |
Part 2: Synthesis and Purification
Proposed Synthetic Pathway Rationale
The synthesis could logically start from 2,6-bis(hydroxymethyl)pyridine, which can be synthesized from the inexpensive starting material 2,6-lutidine[2][3]. The challenge lies in the selective chlorination at the 4-position of the pyridine ring, which is often deactivated towards electrophilic substitution. A potential route might involve N-oxidation of the pyridine ring to activate the 4-position, followed by a chlorination step and subsequent reduction of the N-oxide.
Generalized Experimental Protocol (Hypothetical)
This protocol is a conceptual outline and requires laboratory optimization.
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N-Oxidation: Dissolve 2,6-bis(hydroxymethyl)pyridine (1.0 eq) in a suitable solvent like glacial acetic acid. Add a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq), portion-wise while maintaining the temperature below 30°C. Stir the reaction for 12-24 hours until TLC analysis indicates completion.
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Chlorination: To the resulting N-oxide solution, add a chlorinating agent like phosphorus oxychloride (POCl₃). Heat the mixture under reflux for several hours. This step introduces the chlorine atom at the 4-position.
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Work-up and Reduction: After cooling, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium carbonate). The crude product is extracted with an organic solvent. The combined organic layers are then treated with a reducing agent, such as phosphorus trichloride (PCl₃), to remove the N-oxide and yield the final product.
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Purification: The crude 4-Chloro-2,6-bis(hydroxymethyl)pyridine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Caption: Proposed synthetic workflow for 4-Chloro-2,6-bis(hydroxymethyl)pyridine.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are standard for the structural elucidation of a novel or synthesized organic molecule.
Expected Spectroscopic Data:
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be relatively simple. The two equivalent aromatic protons at the 3- and 5-positions should appear as a singlet in the aromatic region (δ 7.0-7.5 ppm). The four methylene protons of the two equivalent hydroxymethyl groups should also produce a singlet, likely in the δ 4.5-5.0 ppm range. The two hydroxyl protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals: one for the two equivalent hydroxymethyl carbons (~δ 60-65 ppm), and three for the pyridine ring carbons. The carbon bearing the chlorine atom (C4) would be expected around δ 145-150 ppm, the carbons bearing the hydroxymethyl groups (C2, C6) around δ 155-160 ppm, and the carbons at the 3 and 5 positions (C3, C5) around δ 115-120 ppm.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) at m/z 173, along with a characteristic M+2 peak at m/z 175 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. Other key signals would include C-H stretching of the aromatic ring and methylene groups (~2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (~1400-1600 cm⁻¹), and a C-Cl stretching vibration (~600-800 cm⁻¹).
Caption: Standard analytical workflow for compound characterization.
Part 4: Applications in Research and Development
The true value of 4-Chloro-2,6-bis(hydroxymethyl)pyridine lies in its potential as a versatile intermediate for creating high-value molecules.
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Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug discovery. This compound serves as an excellent starting point for creating libraries of novel compounds. For example, the hydroxymethyl groups can be converted into bis-ethers or bis-esters to probe binding pockets of enzymes or receptors, while the 4-chloro position allows for the introduction of various nucleophiles via SₙAr reactions, enabling the exploration of structure-activity relationships (SAR).
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Ligand Synthesis for Catalysis: The nitrogen atom of the pyridine ring, in conjunction with the oxygen atoms of the hydroxymethyl groups, can act as a tridentate ligand for a variety of metal ions. This makes the molecule a precursor for synthesizing novel metal complexes that could have applications in catalysis.
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Materials Science: The diol functionality allows this compound to be used as a monomer in polymerization reactions, potentially leading to the formation of novel polyesters or polyurethanes. The presence of the chlorine atom and the pyridine ring could impart unique properties to these materials, such as flame retardancy or specific thermal and electronic characteristics.
Part 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-Chloro-2,6-bis(hydroxymethyl)pyridine is not widely available, data from structurally related compounds, such as other chlorinated pyridines and pyridine methanols, can be used to infer its likely hazard profile.
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Potential Hazards: The compound is expected to be a skin and eye irritant. Inhalation of dust may cause respiratory tract irritation.
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Handling: Use of appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is strongly recommended. All handling should be performed in a well-ventilated fume hood.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Chloro-2,6-bis(hydroxymethyl)pyridine is a valuable chemical intermediate with significant potential in diverse fields of chemical research. Its trifunctional nature provides a platform for a wide range of chemical transformations, making it an attractive building block for the synthesis of novel pharmaceuticals, catalysts, and advanced materials. While detailed experimental data remains somewhat elusive in publicly accessible literature, its structural features and the well-documented chemistry of the pyridine nucleus underscore its importance for further scientific exploration.
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